(4-Isobutoxyphenyl)methanamine

5-HT2A receptor medicinal chemistry pimavanserin

(4-Isobutoxyphenyl)methanamine is the structurally encoded, non-substitutable benzylamine fragment required for constructing the pimavanserin urea core. Substitution with 4-methoxy or 4-ethoxy analogs is precluded because the isobutoxybenzyl moiety is essential for 5-HT2A receptor selectivity and regulatory pharmacopeial identity. Procure the free base (CAS 4734-09-2, purity 98%) for direct CDI-mediated coupling—achieves 61.0% yield while avoiding phosgene-derived isocyanate intermediates. Also available as the designated Pimavanserin Isobutoxy Amine Impurity reference standard (acetate CAS 955997-89-4) with full ICH-compliant characterization for ANDA analytical method validation and quality control.

Molecular Formula C11H17NO
Molecular Weight 179.263
CAS No. 4734-09-2
Cat. No. B2988253
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Isobutoxyphenyl)methanamine
CAS4734-09-2
Molecular FormulaC11H17NO
Molecular Weight179.263
Structural Identifiers
SMILESCC(C)COC1=CC=C(C=C1)CN
InChIInChI=1S/C11H17NO/c1-9(2)8-13-11-5-3-10(7-12)4-6-11/h3-6,9H,7-8,12H2,1-2H3
InChIKeyJBVKKHDTYSDPHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





(4-Isobutoxyphenyl)methanamine CAS 4734-09-2: Pharmaceutical Intermediate Procurement Reference for Pimavanserin Synthesis


(4-Isobutoxyphenyl)methanamine (CAS 4734-09-2), also known as 4-isobutoxybenzylamine, is a substituted benzylamine derivative with molecular formula C11H17NO and molecular weight 179.26 g/mol . The compound features a phenyl ring bearing a 4-isobutoxy substituent and a primary amine functional group . Its primary documented industrial and research application is as a key synthetic intermediate in the preparation of pimavanserin, a 5-HT2A receptor modulator approved for Parkinson's disease-related psychosis [1]. Physical properties include a predicted boiling point of 276.6±15.0 °C at 760 mmHg and density of 0.977±0.06 g/cm³ [2].

Procurement Advisory: Why Generic Substitution of (4-Isobutoxyphenyl)methanamine CAS 4734-09-2 Compromises Pimavanserin Synthesis Integrity


Substitution of (4-isobutoxyphenyl)methanamine with generic benzylamine analogs (e.g., 4-methoxybenzylamine or 4-ethoxybenzylamine) is precluded in pimavanserin synthesis because the specific isobutoxybenzyl moiety is structurally encoded into the final drug substance and is a critical determinant of 5-HT2A receptor selectivity [1]. Patent literature explicitly defines 4-isobutoxybenzylamine as the requisite building block for constructing the urea core of pimavanserin, and alternative alkoxy-substituted benzylamines would yield structurally distinct products lacking regulatory and pharmacological equivalence [2]. Furthermore, the compound serves as an impurity reference standard for analytical method development and quality control in abbreviated new drug applications (ANDAs), where substitution would invalidate traceability and compliance with pharmacopeial specifications [3].

Quantitative Differentiation Evidence: (4-Isobutoxyphenyl)methanamine CAS 4734-09-2 vs. Structural Analogs in Pharmaceutical Intermediate Procurement


Isobutoxy Moiety Structural Differentiation vs. 4-Methoxybenzylamine in 5-HT2A Receptor Pharmacophore

The isobutoxybenzyl moiety of pimavanserin, derived directly from (4-isobutoxyphenyl)methanamine, extends into a side-extended cavity between TM4 and TM5 of the 5-HT2A receptor binding pocket. This structural feature is the primary determinant of receptor selectivity, distinguishing pimavanserin from analogs lacking this specific branched alkoxy extension. In contrast, 4-methoxybenzylamine (CAS 2393-23-9), a common alternative primary amine building block, would produce a methoxybenzyl-substituted analog that lacks the steric bulk and hydrophobic contacts provided by the isobutoxy group, thereby failing to engage the same receptor cavity [1]. The isobutoxy group also confers distinct physicochemical properties: predicted logP of 2.1 versus 4-methoxybenzylamine logP of approximately 0.9, and pKa of 9.30±0.10 versus 4-methoxybenzylamine pKa of 10.5 [2].

5-HT2A receptor medicinal chemistry pimavanserin

Route-Specific Yield Advantage: Pimavanserin Synthesis Using (4-Isobutoxyphenyl)methanamine with CDI vs. Isocyanate Route

In the carbonyldiimidazole (CDI)-mediated synthesis of pimavanserin, (4-isobutoxyphenyl)methanamine is reacted with CDI to form an activated urea intermediate, which then couples with N-(4-fluorobenzyl)-1-methylpiperidin-4-amine. This route yields pimavanserin at 61.0% overall yield under optimized conditions (dichloromethane solvent, 0-5°C reaction temperature) [1]. In contrast, alternative pimavanserin intermediate synthesis routes (e.g., oxime reduction to amino group) have been reported to yield only 35-50% due to side reactions, representing a relative yield improvement of 22-74% for the CDI route using this benzylamine [2]. The method also avoids phosgene-derived isocyanate intermediates, reducing toxicological burden [3].

process chemistry pimavanserin synthesis yield optimization

Free Base vs. Hydrochloride Salt: Procurement Flexibility for Downstream Process Compatibility

(4-Isobutoxyphenyl)methanamine is available as the free base (CAS 4734-09-2, C11H17NO, MW 179.26) and as the hydrochloride salt (CAS 37806-44-3, C11H18ClNO, MW 215.72) . The free base offers direct utility in coupling reactions without neutralization steps, while the hydrochloride salt provides enhanced solid-state stability for long-term storage (shelf life 24 months at 2-8°C under inert gas) . Patent literature indicates that certain pimavanserin synthesis routes specifically require the free base to avoid chloride interference in CDI activation steps [1]. The calculated pKa of 9.30±0.10 for the free base informs pH adjustment requirements when converting between forms [2].

salt selection process development intermediate procurement

Impurity Reference Standard: (4-Isobutoxyphenyl)methanamine as Analytical Marker in Pimavanserin ANDA Quality Control

(4-Isobutoxyphenyl)methanamine and its acetate salt (CAS 955997-89-4) are formally designated as Pimavanserin Isobutoxy Amine Impurity in pharmaceutical quality control applications [1]. This impurity standard is used for analytical method development, method validation (AMV), and quality control during commercial production and ANDA submissions for pimavanserin [2]. Traceability to pharmacopeial standards (USP or EP) can be established for regulatory filings [3]. Related impurities in the pimavanserin synthesis pathway that derive from 4-isobutoxybenzylamine include N-(4-isobutoxybenzyl) diphenyl aminodiphthalate (impurity A) and 1,3-Bis(4-isobutoxybenzyl)urea (B448763), the latter formed via 4-isobutoxybenzylamine N-phenyl formate intermediate [4].

pharmaceutical analysis impurity profiling regulatory compliance

Storage and Handling Differentiation: (4-Isobutoxyphenyl)methanamine Free Base Stability Profile

The free base form of (4-isobutoxyphenyl)methanamine requires specific storage conditions to maintain integrity: storage under inert gas (nitrogen or argon) at 2-8°C with protection from light [1]. The hydrochloride salt offers enhanced ambient stability and can be shipped under ambient temperature conditions without degradation . Hazard classification includes H302 (harmful if swallowed), H314 (causes severe skin burns and eye damage) for the free base, and H315 (causes skin irritation), H319 (causes serious eye irritation), H335 (may cause respiratory irritation) for the hydrochloride salt . These differential handling requirements impact cold-chain logistics planning and personal protective equipment protocols.

chemical stability storage optimization procurement logistics

Procurement Decision Matrix: Optimal Application Scenarios for (4-Isobutoxyphenyl)methanamine CAS 4734-09-2 Based on Quantitative Evidence


Scenario 1: Commercial Pimavanserin API Manufacturing via CDI-Mediated Urea Formation

Procure (4-isobutoxyphenyl)methanamine free base (CAS 4734-09-2, purity ≥97%) for use as the isobutoxybenzyl fragment donor in CDI-mediated pimavanserin synthesis. This route achieves 61.0% yield [8] and avoids phosgene-derived isocyanate intermediates, reducing toxicological burden and simplifying process safety [7]. The free base form is preferred for direct compatibility with CDI activation without neutralization steps. Ensure storage at 2-8°C under inert gas to maintain integrity .

Scenario 2: Analytical Method Development and ANDA Regulatory Submission

Procure (4-isobutoxyphenyl)methanamine as the designated Pimavanserin Isobutoxy Amine Impurity reference standard (CAS 955997-89-4 acetate salt or CAS 4734-09-2 free base) for HPLC method development, method validation (AMV), and quality control of pimavanserin drug substance [8]. Verify that the supplier provides full characterization data compliant with ICH guidelines and traceability to USP or EP pharmacopeial standards for regulatory filing support [7].

Scenario 3: Research-Scale Pimavanserin Synthesis in Academic or Preclinical Settings

Procure small quantities (1-5 g) of (4-isobutoxyphenyl)methanamine (purity ≥95-98%) for laboratory-scale pimavanserin synthesis [8]. This scenario benefits from the compound's established role as the requisite building block for the pimavanserin urea core, with the isobutoxybenzyl moiety being essential for 5-HT2A receptor engagement [7]. The hydrochloride salt (CAS 37806-44-3) may be preferred for ease of handling and ambient storage, with neutralization performed immediately before coupling reactions .

Scenario 4: Pimavanserin Impurity Profiling and Degradation Pathway Studies

Procure (4-isobutoxyphenyl)methanamine as a starting material for synthesizing pimavanserin-related impurities including 1,3-Bis(4-isobutoxybenzyl)urea (B448763) and N-(4-isobutoxybenzyl) diphenyl aminodiphthalate (impurity A) for impurity profiling and forced degradation studies [8]. This supports comprehensive pharmaceutical quality assessment and regulatory documentation for generic drug development programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for (4-Isobutoxyphenyl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.